molecular formula C17H11N B13787012 3-Phenylnaphthalene-2-carbonitrile CAS No. 68376-10-3

3-Phenylnaphthalene-2-carbonitrile

Cat. No.: B13787012
CAS No.: 68376-10-3
M. Wt: 229.27 g/mol
InChI Key: GHPWVRQRKRWTTF-UHFFFAOYSA-N
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Description

3-Phenylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the third position and a cyano group is attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylnaphthalene-2-carbonitrile typically involves the reaction of 3-phenylnaphthalene with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylnaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenylnaphthalene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylnaphthalene-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarbonitrile: Lacks the phenyl group at the third position.

    3-Phenylnaphthalene: Lacks the cyano group at the second position.

    2-Phenyl-1-naphthylamine: Contains an amine group instead of a cyano group.

Uniqueness

3-Phenylnaphthalene-2-carbonitrile is unique due to the presence of both a phenyl group and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

68376-10-3

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

3-phenylnaphthalene-2-carbonitrile

InChI

InChI=1S/C17H11N/c18-12-16-10-14-8-4-5-9-15(14)11-17(16)13-6-2-1-3-7-13/h1-11H

InChI Key

GHPWVRQRKRWTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C#N

Origin of Product

United States

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